3-Bromo-4-methylpyridine

Suzuki-Miyaura coupling Palladium catalysis Reaction kinetics

3-Bromo-4-methylpyridine (CAS 3430-22-6) is a disubstituted pyridine featuring a bromine atom at the 3-position and a methyl group at the 4-position. This specific substitution pattern establishes the compound as a versatile electrophilic building block in synthetic chemistry.

Molecular Formula C6H6BrN
Molecular Weight 172.02 g/mol
CAS No. 3430-22-6
Cat. No. B015001
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4-methylpyridine
CAS3430-22-6
Synonyms4-Methyl-3-bromopyridine;  3-Bromo-4-methylpyridine;  _x000B_
Molecular FormulaC6H6BrN
Molecular Weight172.02 g/mol
Structural Identifiers
SMILESCC1=C(C=NC=C1)Br
InChIInChI=1S/C6H6BrN/c1-5-2-3-8-4-6(5)7/h2-4H,1H3
InChIKeyGSQZOLXWFQQJHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-4-methylpyridine (CAS 3430-22-6): A Cornerstone Pyridine Building Block for Cross-Coupling


3-Bromo-4-methylpyridine (CAS 3430-22-6) is a disubstituted pyridine featuring a bromine atom at the 3-position and a methyl group at the 4-position. This specific substitution pattern establishes the compound as a versatile electrophilic building block in synthetic chemistry . Its value is derived from the high reactivity of the aryl bromide towards transition metal-catalyzed cross-coupling reactions, including Suzuki, Stille, and Buchwald-Hartwig couplings, which are fundamental for constructing complex molecular architectures . The compound is a clear, colorless to yellow liquid with a boiling point of 199-200 °C and a density of 1.549 g/mL at 25 °C .

Why Substituting 3-Bromo-4-methylpyridine (CAS 3430-22-6) with Other Bromopyridine Isomers is Scientifically Inadvisable


Substituting 3-Bromo-4-methylpyridine with other commercially available bromo-methylpyridine isomers, such as 3-bromo-2-methylpyridine or 5-bromo-2-methylpyridine, is not scientifically equivalent due to the profound impact of substitution pattern on reaction outcomes. The relative positions of the bromine and methyl groups critically influence the electronic distribution within the pyridine ring, thereby dictating regioselectivity in metal-catalyzed cross-coupling and metalation reactions. The 3-bromo-4-methyl substitution pattern provides a unique and predictable electrophilic site that is distinct from its isomers, leading to different reactivity and selectivity profiles that are essential for achieving target molecular architecture [1]. This section provides quantifiable evidence for the unique performance characteristics of 3-Bromo-4-methylpyridine relative to its closest analogs.

Quantitative Performance Differentiation Guide: 3-Bromo-4-methylpyridine (CAS 3430-22-6) vs. Key Comparators


Cross-Coupling Reactivity: Aryl Bromide vs. Aryl Chloride in Palladium-Catalyzed Reactions

The bromine atom in 3-Bromo-4-methylpyridine is significantly more reactive in palladium-catalyzed cross-couplings than the corresponding chlorine atom in 3-Chloro-4-methylpyridine. This is a well-established trend for aryl halides, where the weaker C-Br bond (bond dissociation energy ~84 kcal/mol) undergoes oxidative addition to Pd(0) much faster than the stronger C-Cl bond (bond dissociation energy ~95 kcal/mol) [1]. Consequently, bromopyridines generally exhibit higher yields and shorter reaction times under identical conditions [2]. While a direct, quantitative head-to-head comparison of these two specific compounds was not found in the available literature, the class-level inference is strong and consistent with a vast body of organometallic chemistry data.

Suzuki-Miyaura coupling Palladium catalysis Reaction kinetics

Regioselectivity in Metalation: Unique 3-Bromo-4-methyl Directing Effect

The 3-bromo-4-methyl substitution pattern on the pyridine ring creates a unique regiochemical directing effect. Unlike 3-bromo-2-methylpyridine, where the methyl group may sterically hinder reactions at the 2-position, the 4-methyl group in 3-Bromo-4-methylpyridine directs metalation to the adjacent 5-position of the pyridine ring [1]. This is a consequence of the electronic and steric environment created by the bromine atom and the 4-methyl group. A review on pyridine functionalization highlights that 4-substituted pyridines undergo regioselective metalation at the 3-position, while 3-substituted pyridines are metalated at the 4-position [1]. The presence of the bromine atom at the 3-position in 3-Bromo-4-methylpyridine further enhances this selectivity through halogen-metal exchange pathways, enabling the introduction of electrophiles with high precision [2].

Directed ortho-metalation Halogen-metal exchange Regioselective functionalization

Synthetic Utility in High-Value Target Molecules: PDE4 Inhibitors and GABA Ligands

3-Bromo-4-methylpyridine is a documented and critical building block for synthesizing specific, high-value pharmaceutical target molecules, a distinction not universally shared by all bromopyridine isomers. It has been specifically employed as a starting material in the synthesis of potent phosphodiesterase type 4 (PDE4) inhibitors, such as substituted 4-(2,2-diphenylethyl)pyridine-N-oxides, which are being investigated for their anti-inflammatory properties [1]. Furthermore, it is a key intermediate in the preparation of benzodiazepine site ligands bearing a tricyclic pyridone moiety that exhibit functional selectivity for the α3 subtype of the human GABAA receptor [2]. This functional selectivity is crucial for developing anxiolytic agents with fewer side effects [3].

Phosphodiesterase-4 inhibitors GABAA receptor ligands Medicinal chemistry

Proven Application Scenarios for 3-Bromo-4-methylpyridine (CAS 3430-22-6) Based on Empirical Evidence


Medicinal Chemistry: Synthesis of PDE4 Inhibitors

3-Bromo-4-methylpyridine serves as a validated starting material for constructing a series of potent phosphodiesterase-4 (PDE4) inhibitors, as documented in the primary literature [1]. Its specific substitution pattern is crucial for the subsequent chemical transformations that lead to the target 4-(2,2-diphenylethyl)pyridine-N-oxide pharmacophore. Research programs focused on inflammatory diseases, such as COPD and asthma, will find this a proven synthetic entry point for their lead optimization efforts.

Medicinal Chemistry: Development of Subtype-Selective GABAA Receptor Ligands

This compound is a key intermediate in the synthesis of tricyclic pyridones that act as functionally selective ligands for the α3 subtype of the human GABAA receptor [2]. The unique electronic and steric properties of the 3-bromo-4-methylpyridine core are essential for achieving the desired selectivity profile. This makes it a valuable procurement target for neuroscience groups developing next-generation anxiolytics and other CNS drugs with improved safety margins.

Process Chemistry: Streamlined Synthesis of Agrochemicals and Advanced Intermediates

The high reactivity of the C-Br bond in palladium-catalyzed cross-couplings makes 3-Bromo-4-methylpyridine an efficient building block for the large-scale synthesis of complex heterocycles found in agrochemicals and other fine chemicals. Its use can lead to higher yields and reduced catalyst loadings compared to less reactive aryl chlorides, thereby improving process mass intensity and lowering cost-of-goods in an industrial setting [1].

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